Tetrakis(methyldiphenylphosphine)palladium(0)
Description
Properties
Molecular Formula |
C52H52P4Pd |
|---|---|
Molecular Weight |
907.3 g/mol |
IUPAC Name |
methyl(diphenyl)phosphane;palladium |
InChI |
InChI=1S/4C13H13P.Pd/c4*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h4*2-11H,1H3; |
InChI Key |
ITKMKJYBFKRFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.[Pd] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(methyldiphenylphosphine)palladium(0) can be synthesized through the reduction of palladium(II) chloride with hydrazine in the presence of methyldiphenylphosphine. The reaction typically proceeds as follows:
PdCl2+4PPh2Me+N2H4→Pd(PPh2Me)4+2HCl+N2
Industrial Production Methods
Industrial production of tetrakis(methyldiphenylphosphine)palladium(0) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(methyldiphenylphosphine)palladium(0) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) from palladium(II) complexes.
Substitution: Ligands in the complex can be substituted with other phosphine ligands or different donor ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Hydrazine and sodium borohydride are frequently used reducing agents.
Substitution: Reactions often involve other phosphine ligands or nitrogen-based ligands under mild conditions.
Major Products
The major products formed from these reactions include various palladium(II) complexes and substituted palladium(0) complexes, depending on the reagents and conditions used.
Scientific Research Applications
Tetrakis(methyldiphenylphosphine)palladium(0) is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is widely used as a catalyst in cross-coupling reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of tetrakis(methyldiphenylphosphine)palladium(0) involves several steps:
Oxidative Addition: The organic halide undergoes oxidative addition to the palladium(0) center.
Transmetalation: A suitable organometallic reagent or boronic acid undergoes transmetalation with the palladium complex.
Reductive Elimination: The desired product is formed through reductive elimination, regenerating the palladium(0) catalyst.
Comparison with Similar Compounds
Comparison with Similar Palladium(0) and Palladium(II) Complexes
Structural and Electronic Differences
The catalytic behavior of palladium complexes is heavily influenced by ligand architecture. Below is a comparison of key structural and electronic properties:
Catalytic Performance in Cross-Coupling Reactions
The choice of ligand profoundly impacts reaction efficiency and substrate scope:
Suzuki-Miyaura Coupling
- Tetrakis(triphenylphosphine)palladium(0) : Widely used for aryl-aryl couplings, achieving yields of 70–95% under mild conditions .
- Tetrakis(methyldiphenylphosphine)palladium(0): Hypothesized to improve turnover in sterically hindered substrates due to reduced ligand bulk, but experimental validation is sparse .
- Bis(triphenylphosphine)palladium(II) Chloride : Requires base activation and exhibits lower activity in electron-deficient systems .
Heck Reaction
- Tetrakis(triphenylphosphine)palladium(0) : Effective for aryl halides and alkenes, with yields >80% .
Cyanation Reactions
Biological Activity
Tetrakis(methyldiphenylphosphine)palladium(0) (Pd(PMePh2)4) is a notable organometallic compound primarily recognized for its catalytic properties in organic synthesis. However, recent research has also illuminated its biological activity, particularly in the context of medicinal chemistry and cellular applications. This article explores the biological implications of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Tetrakis(methyldiphenylphosphine)palladium(0) features a palladium center coordinated by four methyldiphenylphosphine ligands. This structure is significant for its stability and reactivity in various chemical environments. The palladium atom exhibits an 18-electron configuration, typical for stable organometallic complexes.
| Property | Value |
|---|---|
| Chemical Formula | C72H60P4Pd |
| Molecular Weight | 1155.56 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 103-107 °C |
The biological activity of Pd(PMePh2)4 is primarily attributed to its ability to facilitate specific chemical transformations within cellular environments. Recent studies have indicated that palladium complexes can mediate deprotection reactions, which are crucial in the activation of prodrugs within cells. This process involves the cleavage of protective groups from pharmacologically active compounds, thereby enhancing their therapeutic efficacy.
Key Findings
- Depropargylation and Deallylation : Research has demonstrated that palladium complexes featuring phosphine ligands can effectively promote depropargylation and deallylation reactions in cell lysates. These reactions are essential for the activation of certain prodrugs, allowing them to exert their pharmacological effects within cells .
- Subcellular Targeting : Advanced studies have shown that palladium complexes can be engineered for preferential accumulation in mitochondria, where they remain active. This targeting capability opens new avenues for enhancing selective biological effects in drug activation processes .
- Reactivity in Complex Media : While many palladium sources exhibit limited effectiveness in complex cellular environments, those with designed phosphine ligands demonstrate improved reactivity and stability, making them suitable for biological applications .
Applications in Medicinal Chemistry
The implications of tetrakis(methyldiphenylphosphine)palladium(0) extend into medicinal chemistry, particularly in drug development and synthesis:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound plays a crucial role in synthesizing APIs through various coupling reactions, including Suzuki and Stille couplings. These reactions are vital for constructing complex organic molecules that serve as potential therapeutics .
- Environmental Applications : Its efficiency in catalyzing reactions with reduced waste generation aligns with green chemistry principles, making it a valuable tool in sustainable pharmaceutical development .
Case Studies
- Cellular Uptake Studies : In a study examining the cellular uptake of palladium complexes, it was found that modifications to the phosphine ligands significantly influenced the reactivity and localization within cells. This study highlighted the importance of ligand design in optimizing the biological activity of metal complexes .
- Therapeutic Efficacy : Another investigation focused on the use of Pd(PMePh2)4 in activating prodrugs designed for cancer therapy. The results indicated enhanced cytotoxicity against cancer cell lines when using palladium-mediated activation compared to traditional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
